molecular formula C21H20N2O4S2 B2691469 2-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941971-78-4

2-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B2691469
CAS RN: 941971-78-4
M. Wt: 428.52
InChI Key: DTEFYKLYYFEUPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.

Scientific Research Applications

Synthesis and Anticancer Applications

Compounds with the tetrahydroisoquinoline moiety, including structures similar to 2-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, have been synthesized and evaluated for their anticancer properties. These compounds have shown potent cytotoxic activities against various cancer cell lines, indicating their potential as anticancer agents. The research emphasizes the significance of structural modifications in enhancing biological activity and the exploration of these compounds in drug discovery efforts for cancer therapy (Redda, Gangapuram, & Ardley, 2010).

Antimicrobial and Analgesic Properties

Further investigations into the chemical space surrounding tetrahydroisoquinoline derivatives have uncovered compounds with promising antimicrobial and analgesic properties. These findings suggest that by manipulating the chemical structures, it's possible to imbue these molecules with dual functionalities, making them suitable candidates for addressing infectious diseases and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Sigma-2 Receptor Ligands

The sigma-2 receptor has been identified as a potential target for tumor diagnosis and therapy. Research into compounds structurally related to 2-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has led to the development of high-affinity sigma-2 receptor ligands. These ligands could serve as tools for the development of PET radiotracers, aiding in the diagnosis and monitoring of tumor progression, thus contributing to the field of oncology and personalized medicine (Abate et al., 2011).

Imaging of Solid Tumors

The exploration of fluorine-18 labeled benzamide analogues, with structural resemblances to the mentioned compound, has provided insights into imaging the sigma-2 receptor status of solid tumors using positron emission tomography (PET). This research opens avenues for non-invasive methods to assess tumor proliferation and responsiveness to treatment, offering a valuable diagnostic tool in oncology (Tu et al., 2007).

properties

IUPAC Name

2-methoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S2/c1-27-19-8-3-2-7-17(19)21(24)22-16-10-11-18-15(14-16)6-4-12-23(18)29(25,26)20-9-5-13-28-20/h2-3,5,7-11,13-14H,4,6,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEFYKLYYFEUPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.